

# 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

## CAS number lookup

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name:	2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
Cat. No.:	B1305575

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## Technical Guide: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Authored for: Researchers, Scientists, and Drug Development Professionals

### Abstract

This document provides a comprehensive technical overview of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine**, a key heterocyclic building block in organic and medicinal chemistry. This guide details its chemical and physical properties, provides a comprehensive synthesis protocol, and discusses its applications, particularly as a pharmaceutical intermediate. This compound is of significant interest to professionals in drug discovery and development due to the prevalence of the trifluoromethylpyridine motif in bioactive molecules.

### Chemical Identification and Properties

**2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** is a pyridine derivative characterized by the presence of a hydroxyl, a nitro, and a trifluoromethyl group. These functional groups impart unique electronic properties and reactivity, making it a versatile intermediate in the synthesis of more complex molecules.

It is important to note that there is a potential for confusion with its isomer, 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (CAS No. 99368-66-8). This guide is focused exclusively on the

compound with the nitro group at the 3-position and the trifluoromethyl group at the 5-position, as identified by CAS Number 33252-64-1.[1][2]

## Quantitative Data Summary

The key physicochemical properties of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** are summarized in the table below for quick reference.

Property	Value	Source
CAS Number	33252-64-1	[1][2][3][4]
Molecular Formula	C6H3F3N2O3	[1][4]
Molecular Weight	208.10 g/mol	[1][4]
Melting Point	189-190 °C	
Boiling Point	276.2±40.0 °C (Predicted)	[3]
Density	1.61±0.1 g/cm <sup>3</sup> (Predicted)	[3]
pKa	5.89±0.10 (Predicted)	[3]
Appearance	Off-white solid	[3]
MDL Number	MFCD00153193	[1]

## Synthesis and Experimental Protocols

**2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** is primarily used as an organic synthesis intermediate.[5] Its synthesis is a critical process for its application in further chemical transformations.

### Synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

The established method for the synthesis of this compound involves the nitration of 2-hydroxy-5-(trifluoromethyl)pyridine.[3][6]

Experimental Protocol:

- Reaction Setup: Dissolve 2-hydroxy-5-trifluoromethylpyridine (10.0 g, 61.3 mmol) in concentrated sulfuric acid (50 mL) in a suitable reaction vessel. Cool the reaction system to 0 °C using an ice bath.[3][6]
- Nitration: Slowly add fuming nitric acid (14 mL, 92 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C. After the addition is complete, continue stirring the reaction at 0 °C for 1 hour.[3][6]
- Reaction Progression: Raise the temperature of the reaction mixture to 65 °C and continue to stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][5][6]
- Work-up: After the reaction is complete, cool the system to room temperature. Quench the reaction by slowly pouring the mixture into ice (300 g).[3][6]
- Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 50% aqueous sodium hydroxide solution (85 mL).[3][6]
- Extraction: Extract the aqueous phase multiple times with ethyl acetate (4 x 200 mL). Combine all the organic phases.[3][6]
- Purification: Dry the combined organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. This procedure yields 2-hydroxy-3-nitro-5-trifluoromethylpyridine as a yellow solid (7.4 g, 58% yield).[3][6]
- Characterization: The product can be characterized by  $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  8.66 (s, 1H), 8.29 (s, 1H).[3][6]

## Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine**.

## Synthesis Workflow of 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

Start: 2-hydroxy-5-(trifluoromethyl)pyridine in conc.  $\text{H}_2\text{SO}_4$ 

Cool to 0°C

Add fuming  $\text{HNO}_3$  dropwise at 0°C

Stir at 0°C for 1 hour

Heat to 65°C and stir for 24 hours

Cool to room temperature

Quench with ice

Neutralize with 50%  $\text{NaOH}(\text{aq})$ 

Extract with Ethyl Acetate

Dry, Filter, and Concentrate

Product: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine

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Synthesis Workflow Diagram

## Applications in Drug Development and Research

**2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][7][8] The trifluoromethylpyridine scaffold is a key structural motif in many active ingredients.[7][8]

The functional groups on the pyridine ring allow for a variety of chemical transformations. The hydroxyl group can be easily substituted, for instance, in halogenation reactions to produce the corresponding chlorinated or brominated pyridine products, which are also versatile intermediates.[5] The nitro group can be reduced to an amino group, providing another reactive site for building more complex molecular architectures.

While specific signaling pathways modulated by this compound are not extensively documented, its utility as a building block for pharmacologically active molecules is well-established.[5] Its derivatives, such as 2-chloro-3-nitro-5-(trifluoromethyl)pyridine, are recognized as important intermediates in the synthesis of a range of therapeutic agents.[9] The presence of the trifluoromethyl group is known to often enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[9] Therefore, **2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine** is a compound of high interest for medicinal chemists and drug development professionals engaged in the synthesis of novel therapeutics.

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- To cite this document: BenchChem. [2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine CAS number lookup]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305575#2-hydroxy-3-nitro-5-trifluoromethyl-pyridine-cas-number-lookup]

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